2-Cyano-3-phenylacrylamide
Descripción
The exact mass of the compound 2-Cyano-3-phenylacrylamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61796. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Cyano-3-phenylacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-phenylacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(E)-2-cyano-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGACPGKMWWAIG-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876215 | |
| Record name | BENZALCYANOACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30876215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709-79-5 | |
| Record name | Cinnamamide, alpha-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 709-79-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BENZALCYANOACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30876215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYANO-3-PHENYL-ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the In Vitro Mode of Action of 2-Cyano-3-phenylacrylamide: A Technical Guide for Researchers
Introduction
The 2-cyano-3-phenylacrylamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anti-inflammatory and anti-proliferative effects. This technical guide provides an in-depth exploration of the in vitro mechanism of action of this class of compounds, designed for researchers, scientists, and drug development professionals. We will delve into the molecular targets, signaling pathways, and key experimental data that elucidate how these molecules exert their effects at a cellular level. This guide is structured to provide not only a comprehensive overview but also practical, field-proven insights and detailed experimental protocols to empower your research endeavors.
I. Anti-inflammatory Mechanism of Action: A Focus on Macrophage Modulation
The inflammatory response, while a crucial defense mechanism, can lead to chronic disease when dysregulated. Macrophages are key players in orchestrating this response, and their modulation presents a strategic therapeutic target. The compound (E)-2-cyano-N,3-diphenylacrylamide, hereafter referred to as JMPR-01, has been identified as a potent anti-inflammatory agent, and its in vitro activity in macrophage cultures provides a compelling case study.[1][2]
A. Inhibition of Pro-inflammatory Mediators
In vitro studies utilizing the J774 murine macrophage cell line have demonstrated that JMPR-01 effectively curtails the production of key pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1]
1. Nitric Oxide (NO) Suppression: JMPR-01 significantly reduces the production of nitrite, a stable metabolite of NO, in a concentration-dependent manner.[1] This suggests a potential inhibitory effect on inducible nitric oxide synthase (iNOS), a critical enzyme in the inflammatory cascade.
2. Cytokine Modulation: The production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNFα) is also markedly diminished in the presence of JMPR-01.[1] A significant reduction in TNFα was observed at concentrations of 50 µM and 25 µM, while IL-1β production was inhibited at all tested concentrations.[1]
B. Elucidating the Molecular Targets: In Silico and Experimental Insights
Molecular docking studies have provided valuable hypotheses regarding the direct molecular targets of JMPR-01, pointing towards key enzymes involved in inflammatory signaling.[1]
1. Inducible Nitric Oxide Synthase (iNOS): The observed reduction in nitrite production strongly correlates with the in silico prediction of JMPR-01 binding to iNOS.[1] This suggests that direct inhibition of iNOS enzymatic activity is a primary mechanism of its anti-inflammatory effect.
2. Phosphodiesterase 4B (PDE4B): PDE4B is a critical regulator of intracellular cyclic AMP (cAMP), a key second messenger that can modulate inflammatory responses. The docking studies suggest that JMPR-01 may inhibit PDE4B, leading to an increase in intracellular cAMP and a subsequent dampening of the inflammatory cascade.[1]
3. Leukotriene A4 Hydrolase (LTA4H): LTA4H is a bifunctional enzyme involved in the biosynthesis of the potent chemoattractant leukotriene B4 (LTB4). The predicted interaction of JMPR-01 with LTA4H suggests that it may interfere with the production of this key inflammatory mediator.[1]
Experimental Workflow: Macrophage-based Anti-inflammatory Assays
The following is a detailed protocol for assessing the anti-inflammatory properties of 2-cyano-3-phenylacrylamide derivatives in a macrophage cell line.
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 1: Nitrite and Cytokine Production in J774 Macrophages
-
Cell Culture: Maintain J774 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed J774 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the 2-cyano-3-phenylacrylamide derivative (e.g., 1-100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours. Include vehicle control and positive control (e.g., dexamethasone) groups.
-
-
Nitrite Assay (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well of a new 96-well plate containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine ELISA:
-
Collect the cell culture supernatant after the 24-hour stimulation.
-
Quantify the levels of IL-1β and TNFα using commercially available ELISA kits according to the manufacturer's instructions.
-
II. Anti-proliferative Mechanism of Action: Targeting the Cell Cycle
Beyond their anti-inflammatory properties, 2-cyano-3-phenylacrylamide derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines. This activity is often linked to the inhibition of key signaling pathways that regulate cell cycle progression.
A. The Tyrphostin Connection: Inhibition of Tyrosine Kinases
The 2-cyano-3-phenylacrylamide core is structurally related to a class of compounds known as tyrphostins, which are well-characterized inhibitors of protein tyrosine kinases (PTKs).[3] PTKs, such as the Epidermal Growth Factor Receptor (EGFR), play a pivotal role in cell growth, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many cancers.
Molecular docking studies have shown that certain 2-cyano-3-phenylacrylamide derivatives exhibit favorable binding interactions within the tyrosine kinase domain of EGFR, with predicted affinities surpassing that of the known EGFR inhibitor, Erlotinib. This suggests that direct inhibition of EGFR is a plausible mechanism for their anti-proliferative effects.
B. Induction of Cell Cycle Arrest
A key consequence of inhibiting critical cell cycle regulators is the induction of cell cycle arrest. Flow cytometric analysis of breast cancer cells treated with a tyrphostin derivative of 2-cyano-3-phenylacrylamide revealed a significant delay in the progression through the G1 and S phases of the cell cycle.[3]
Caption: Proposed mechanism of cell cycle arrest.
C. Downregulation of Cyclin B1
Further investigation into the molecular mechanism of cell cycle arrest has revealed a significant reduction in the protein levels of Cyclin B1 in breast cancer cells treated with a 2-cyano-3-phenylacrylamide-related tyrphostin.[3] Cyclin B1, in complex with its catalytic partner Cdk1 (p34cdc2), forms the Maturation-Promoting Factor (MPF), which is essential for the G2/M transition. The suppression of Cyclin B1 provides a direct link between the compound and the inhibition of cell cycle progression.
Experimental Workflow: Assessing Anti-proliferative Effects
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the 2-cyano-3-phenylacrylamide derivative for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Cyclin B1
-
Protein Extraction: Treat cells with the test compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against Cyclin B1.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
III. Quantitative Data Summary
| Compound/Derivative | Assay | Cell Line | Endpoint | Result | Reference |
| (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) | Nitrite Production | J774 Macrophages | Inhibition | Significant reduction at tested concentrations | [1] |
| IL-1β Production | J774 Macrophages | Inhibition | Significant reduction at all tested concentrations | [1] | |
| TNFα Production | J774 Macrophages | Inhibition | Significant reduction at 25 µM and 50 µM | [1] | |
| Tyrphostin Derivative | Cell Cycle Analysis | Breast Cancer Cells | G1/S Arrest | Significant delay in G1 and S phase progression | [3] |
| Western Blot | Breast Cancer Cells | Cyclin B1 Levels | Significant reduction | [3] | |
| Various 2-cyano-3-phenylacrylamide derivatives | Anti-proliferative | CAKI-1 Renal Cancer | GI₅₀ | Potent activity observed | |
| Anti-proliferative | RPMI-8226 Melanoma | GI₅₀ | Potent activity observed |
IV. Conclusion and Future Directions
The 2-cyano-3-phenylacrylamide scaffold represents a versatile platform for the development of novel therapeutic agents with potent anti-inflammatory and anti-proliferative activities. The in vitro evidence strongly suggests a multi-targeted mechanism of action. In the context of inflammation, these compounds appear to modulate macrophage function by inhibiting the production of key pro-inflammatory mediators, likely through the direct inhibition of enzymes such as iNOS, PDE4B, and LTA4H. As anti-proliferative agents, their structural similarity to tyrphostins points towards the inhibition of tyrosine kinases like EGFR, leading to cell cycle arrest and a reduction in key cell cycle regulatory proteins such as Cyclin B1.
Future research should focus on validating the proposed molecular targets through direct enzymatic assays to determine IC₅₀ values and confirm the inhibitory activity. Further elucidation of the downstream signaling pathways affected by these compounds using techniques such as western blotting and phosphoproteomics will provide a more comprehensive understanding of their mechanism of action. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and selectivity of these promising compounds for future drug development endeavors.
V. References
-
Silva PRd, et al. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Pharmaceuticals. 2022; 15(1):188. [Link]
-
Silva PRd, et al. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. PubMed. 2022; 35057082. [Link]
-
Abo-Ashour, M. F., et al. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex. Breast Cancer Research and Treatment. 1997; 43(3), 235–244. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Compound (E)-2-Cyano- N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the iNOS pathway in inflammatory macrophages by low-dose X-irradiation in vitro. Is there a time dependence? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Cyano-3-phenylacrylamide: Physicochemical Properties and Core Applications
Authored by a Senior Application Scientist
Introduction
In the landscape of modern chemical research, certain molecular scaffolds distinguish themselves through their versatility and inherent reactivity, serving as foundational blueprints for a vast array of functional molecules. 2-Cyano-3-phenylacrylamide is a quintessential example of such a scaffold. At its core, the molecule is an α,β-unsaturated carbonyl compound, featuring a phenyl ring, a cyano group, and an amide moiety. This specific arrangement of functional groups bestows upon it a unique electronic profile, rendering it a valuable intermediate in organic synthesis and a privileged core structure in medicinal chemistry and materials science.[1]
This guide provides an in-depth exploration of the physicochemical characteristics of 2-Cyano-3-phenylacrylamide and its derivatives. Moving beyond a simple recitation of data, we will delve into the causality behind its synthesis, the logic of its characterization, and the mechanistic underpinnings of its reactivity. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the potential of this versatile chemical entity.
Core Molecular and Physical Properties
The foundational properties of 2-Cyano-3-phenylacrylamide dictate its handling, reactivity, and suitability for various applications. These characteristics are summarized in the table below. The compound is a solid at room temperature, with a melting point of 123 °C.[2] Its calculated LogP suggests a moderate lipophilicity, which is a crucial parameter in drug design for predicting membrane permeability.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₈N₂O | [2] |
| Molecular Weight | 172.18 g/mol | [2] |
| CAS Number | 709-79-5 | [2] |
| Appearance | Solid (Derivatives are typically powders) | [1][3] |
| Melting Point | 123 °C | [2] |
| Boiling Point | 409.7 °C at 760 mmHg | [2] |
| Topological Polar Surface Area | 66.9 Ų | [2] |
| XLogP3 | 1.6 - 1.78 | [2] |
| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide (DMF), toluene, and benzene. | [1][2][3] |
Synthesis: The Knoevenagel Condensation
The most reliable and widely adopted method for synthesizing 2-Cyano-3-phenylacrylamide and its derivatives is the Knoevenagel condensation.[4] This reaction is a cornerstone of carbon-carbon bond formation, valued for its efficiency and operational simplicity.[4]
Mechanistic Rationale
The reaction proceeds by the condensation of an active methylene compound (2-cyanoacetamide) with an aryl aldehyde (benzaldehyde). The choice of a basic catalyst is critical. Bases like piperidine or triethylamine are employed to deprotonate the α-carbon of 2-cyanoacetamide.[3] This carbon is particularly acidic because the negative charge of the resulting carbanion is stabilized by resonance across both the adjacent cyano and amide groups. This stabilized carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The subsequent intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated α,β-unsaturated product.
Sources
Methodological & Application
Application Note: High-Purity 2-Cyano-3-phenylacrylamide via Optimized Recrystallization
Abstract
This application note provides a detailed, robust protocol for the purification of 2-Cyano-3-phenylacrylamide by recrystallization. Recognizing that the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and chemical research, this guide offers a first-principles approach to solvent selection and procedural execution. The methodologies described herein are designed to effectively remove common impurities associated with its synthesis, such as unreacted starting materials from Knoevenagel condensation. This document is intended for researchers and scientists in organic synthesis, medicinal chemistry, and materials science, providing both a step-by-step procedure and the underlying scientific rationale to ensure reproducible, high-purity outcomes.
Introduction to Purification of 2-Cyano-3-phenylacrylamide
2-Cyano-3-phenylacrylamide is a versatile organic compound utilized as a key building block in the synthesis of more complex molecules and functional materials. Its structure, featuring a reactive double bond, a nitrile group, and an amide linkage, makes it a valuable precursor for various heterocyclic compounds and polymers. The primary route to its synthesis is the Knoevenagel condensation, a reliable C-C bond-forming reaction between benzaldehyde and 2-cyanoacetamide, often facilitated by a basic catalyst like piperidine or triethylamine.[1][2]
However, the crude product from this synthesis is often contaminated with unreacted starting materials, catalysts, and side-products. For its use in sensitive downstream applications, particularly in drug development and materials science, achieving high purity is critical. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system.[3][4] The principle relies on dissolving the impure solid in a hot, minimal amount of a suitable solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules, which remain in the mother liquor.[5]
This document outlines a systematic procedure for the recrystallization of 2-Cyano-3-phenylacrylamide, with a special focus on solvent selection and the technical nuances that ensure high yield and purity.
Materials and Equipment
Reagents
-
Crude 2-Cyano-3-phenylacrylamide
-
Reagent-grade solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Dimethylformamide (DMF), Water)
-
Activated Carbon (optional, for colored impurities)
-
Celatom® or Filter Aid (optional, for fine impurities)
Equipment
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirring capability
-
Magnetic stir bars
-
Condenser (for volatile solvents)
-
Buchner funnel and flask
-
Hirsch funnel (for small quantities)
-
Filter paper
-
Vacuum source (aspirator or pump)
-
Glass stirring rod
-
Spatula
-
Beakers
-
Melting point apparatus (for purity assessment)
-
Drying oven or vacuum desiccator
Experimental Protocol: Recrystallization of 2-Cyano-3-phenylacrylamide
The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Based on the purification of structurally similar compounds, promising solvent systems for 2-Cyano-3-phenylacrylamide include single-solvent systems like isopropanol or ethanol, and two-solvent systems such as ethanol/water or DMF/ethanol.[6][7][8] The following protocol begins with a systematic solvent screening to identify the optimal system.
Step 1: Solvent Screening and Selection
Causality: The success of recrystallization is critically dependent on the choice of solvent. An ideal solvent should exhibit a steep solubility curve for the solute, meaning it dissolves significantly more solute when hot than when cold. This differential solubility maximizes the recovery of the purified compound upon cooling.
Procedure:
-
Place approximately 20-30 mg of crude 2-Cyano-3-phenylacrylamide into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature, swirling after each addition.
-
Identify solvents that do not dissolve the compound at room temperature. These are potential candidates for single-solvent recrystallization.
-
Take the test tubes with undissolved solid and gently heat them in a water or sand bath. Add the same solvent dropwise until the solid just dissolves.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.
-
The solvent that dissolves the compound when hot and yields a high amount of crystalline precipitate upon cooling is the best choice.
-
If no single solvent is ideal, a two-solvent system (e.g., ethanol-water) may be necessary.[7] For this, dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble, e.g., ethanol) at room temperature, then add the "bad" solvent (in which it is poorly soluble, e.g., water) dropwise until turbidity persists. Gently heat to redissolve, then cool slowly.
Step 2: Dissolution of the Crude Compound
Causality: Using the minimum amount of hot solvent is crucial for achieving a saturated solution. Supersaturation upon cooling is the driving force for crystallization; using excess solvent will result in a lower yield or no crystal formation at all.[3][9]
Procedure:
-
Place the crude 2-Cyano-3-phenylacrylamide (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a small portion of the selected solvent (e.g., 5-10 mL of isopropanol) to the flask.
-
Heat the mixture to a gentle boil while stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Wait for the solution to boil and observe for 20-30 seconds between additions to ensure the solid has had time to dissolve.[9]
Step 3: Decolorization and Hot Filtration (Optional)
Causality: If the solution is highly colored due to impurities, activated carbon can be used to adsorb them. A subsequent hot gravity filtration is necessary to remove the carbon and any insoluble impurities while preventing premature crystallization of the product.
Procedure:
-
Remove the solution from the heat source and allow it to cool slightly to prevent flash boiling.
-
Add a small amount of activated carbon (approx. 1-2% of the solute's weight) to the flask.
-
Reheat the solution to boiling for 5-10 minutes.
-
Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the fluted filter paper into the pre-heated flask. This step should be performed quickly to avoid crystallization in the funnel.
Step 4: Crystallization
Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals or an amorphous precipitate.
Procedure:
-
Cover the flask containing the hot, clear solution with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool undisturbed to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
Step 5: Isolation and Washing of Crystals
Causality: Vacuum filtration provides an efficient method for separating the crystalline solid from the mother liquor. Washing the crystals with a small amount of ice-cold solvent removes any adhering mother liquor, which still contains dissolved impurities. The solvent must be cold to prevent the redissolving of the product.[5]
Procedure:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent and apply a vacuum to seat the paper.
-
Break the vacuum and pour the cold slurry of crystals into the funnel.
-
Re-apply the vacuum to draw the mother liquor through.
-
With the vacuum off, add a small volume of ice-cold solvent to wash the crystals.
-
Re-apply the vacuum and pull air through the crystals for several minutes to help dry them.
Step 6: Drying and Purity Assessment
Causality: The final product must be thoroughly dried to remove any residual solvent, which would otherwise affect the final weight, yield calculation, and melting point determination. A sharp, narrow melting point range close to the literature value is a reliable indicator of high purity.
Procedure:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature well below the compound's melting point (e.g., 60-70 °C for a compound with a melting point of 123 °C[10]) or in a vacuum desiccator until a constant weight is achieved.
-
Determine the final weight and calculate the percent recovery.
-
Measure the melting point of the purified crystals. Pure 2-Cyano-3-phenylacrylamide should have a sharp melting point. Compare this to the crude material and the literature value.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of 2-Cyano-3-phenylacrylamide.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; the solution is cooled too rapidly; the solution is too concentrated. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider a different solvent with a lower boiling point. |
| No Crystals Form | Too much solvent was used; the solution is not sufficiently supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of the pure compound.[3] |
| Low Recovery | Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration. | Ensure minimal solvent is used. Always use ice-cold solvent for washing. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Poor Purity (Broad M.P.) | Cooling was too rapid, trapping impurities; the chosen solvent is not effective at separating the specific impurities present. | Repeat the recrystallization, ensuring very slow, undisturbed cooling. Re-evaluate the solvent choice through more thorough screening. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 172.18 g/mol | [10] |
| Melting Point (Purified) | 123 °C | [10] |
| Boiling Point | 409.7 °C at 760 mmHg | [10] |
| Appearance | Crystalline Solid | General Observation |
References
-
Al-Abdullah, E. S., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Available at: [Link]
-
da Silva, J. M. P. R., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. Available at: [Link]
-
Request PDF. (n.d.). Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives. ResearchGate. Available at: [Link]
-
Gouda, M. A., et al. (2014). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. ResearchGate. Available at: [Link]
- Google Patents. (1967). Purification of acrylamide.
-
Wikipedia. (n.d.). Recrystallization (chemistry). Available at: [Link]
- Google Patents. (1974). Method of purification of acrylamide by distillation with a polymer inhibitor.
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Available at: [Link]
-
da Silva, J. M. P. R., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. National Center for Biotechnology Information. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]
-
Li, W., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. National Center for Biotechnology Information. Available at: [Link]
-
Jasperse, J. (n.d.). Recrystallization. North Dakota State University. Available at: [Link]
-
Wikipedia. (n.d.). Acrylamide. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
Sources
- 1. 2-Cyano-3-phenylacrylamide | 709-79-5 | Benchchem [benchchem.com]
- 2. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Home Page [chem.ualberta.ca]
- 10. echemi.com [echemi.com]
Troubleshooting & Optimization
Troubleshooting low solubility of 2-Cyano-3-phenylacrylamide in aqueous buffers
Welcome to the technical support guide for 2-Cyano-3-phenylacrylamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure successful and reproducible experimentation.
Understanding the Challenge: Physicochemical Properties
2-Cyano-3-phenylacrylamide is a hydrophobic molecule, a characteristic primarily due to its phenyl ring and acrylamide backbone. Its calculated LogP (XLogP3) of approximately 1.78 indicates a preference for non-polar environments over aqueous media.[1] While the amide and cyano groups are capable of hydrogen bonding, the overall structure limits its solubility in water.
| Property | Value | Source |
| Molecular Weight | 172.18 g/mol | [2] |
| Melting Point | ~123 °C | [1] |
| Appearance | White to off-white/pale yellow solid | [3] |
| XLogP3 | 1.77918 | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2-Cyano-3-phenylacrylamide won't dissolve in my aqueous buffer (e.g., PBS, TRIS). What should I do first?
This is the most common issue encountered. Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.
Causality: The energy required to break the crystal lattice of the solid compound and solvate it with water molecules is unfavorably high. An organic solvent more effectively solvates the hydrophobic phenyl ring, facilitating dissolution.
Recommended First Step: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Based on synthesis literature where related compounds are recrystallized from DMF and analyzed using NMR in DMSO-d6, these solvents are excellent choices for initial solubilization.[3][4]
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
This is a classic problem of a compound "crashing out" of solution when the solvent environment changes from organic to aqueous. The key is to manage the final concentration of the organic co-solvent and the compound itself.
Troubleshooting Workflow:
Caption: Troubleshooting precipitation upon dilution.
Step-by-Step Protocol to Minimize Precipitation:
-
Vortexing is Crucial: When diluting the DMSO stock into the aqueous buffer, do not simply pipette the stock into the buffer. Instead, vortex the aqueous buffer vigorously while adding the stock solution dropwise. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.
-
Test a Dilution Series: Before your main experiment, perform a small-scale test to find the maximum soluble concentration. Prepare serial dilutions of your compound in the final buffer and visually inspect for precipitation after a relevant incubation period (e.g., 2 hours at room temperature).
-
Limit Final Co-solvent Concentration: Most cell-based assays are sensitive to organic solvents. Aim for a final DMSO concentration of ≤1%, and ideally ≤0.5%, to avoid artifacts. A study on a related derivative, (E)-2-cyano-N,3-diphenylacrylamide, used a vehicle containing 5% DMSO for in vivo studies, highlighting that higher concentrations are sometimes necessary but should be carefully controlled and accounted for with vehicle controls.[5]
Q3: My compound is still not soluble enough, even with DMSO. What are the next steps?
If co-solvents alone are insufficient, more advanced formulation strategies can be employed. These methods work by creating a more favorable micro-environment for the hydrophobic compound within the bulk aqueous solution.[6][7]
Option 1: pH Adjustment
-
Principle: The solubility of a compound with ionizable groups can be significantly altered by changing the pH of the buffer. While 2-Cyano-3-phenylacrylamide does not have a strongly acidic or basic group, the amide proton has some acidic character. Shifting the pH to be more basic (e.g., pH 8-9) could potentially deprotonate the amide, creating a charged species with higher aqueous solubility.
-
Recommendation: Attempt this only if your experimental system can tolerate a pH shift. Start with a small-scale trial, adjusting your buffer pH and observing for improved solubility.
Option 2: Use of Non-ionic Surfactants
-
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively shielding them from the aqueous environment and increasing their apparent solubility.[8]
-
Recommended Surfactants: Polysorbate 20 (Tween-20) or Triton X-100 are commonly used in biological assays at low concentrations (typically 0.01% to 0.1%).
Experimental Protocol: Solubilization with Tween-20
-
Prepare Buffer: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Add Surfactant: Add Tween-20 to the buffer to a final concentration of 0.1% (v/v). Mix thoroughly.
-
Prepare Stock: Prepare a 10 mM stock of 2-Cyano-3-phenylacrylamide in 100% DMSO.
-
Dilute: While vortexing the 0.1% Tween-20 buffer, add the DMSO stock to achieve your desired final concentration.
-
Observe: Incubate at room temperature for 30 minutes and visually inspect for any precipitation. Compare this to a control dilution in the buffer without Tween-20.
Option 3: Inclusion with Cyclodextrins
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, like 2-Cyano-3-phenylacrylamide, effectively encapsulating the hydrophobic parts of the molecule and increasing its solubility in water.[8] β-cyclodextrin and its more soluble derivatives, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Recommendation: This method is very effective and often used in pharmaceutical formulations. It is generally well-tolerated in cell culture.
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require some gentle warming and stirring to fully dissolve.
-
Add Compound: Add the solid 2-Cyano-3-phenylacrylamide powder directly to the HP-β-CD solution to achieve your desired final concentration.
-
Equilibrate: Cap the vial and place it on a shaker or rotator at room temperature overnight to allow for the formation of the inclusion complex.
-
Filter: Use a 0.22 µm syringe filter to remove any remaining undissolved particulate matter. The resulting clear solution contains the solubilized compound.
Summary of Advanced Solubilization Methods
| Method | Principle | Typical Concentration | Pros | Cons |
| Co-solvents | Reduces solvent polarity | 1-5% DMSO/DMF | Simple, effective for stock solutions | Potential for precipitation, toxicity to cells |
| pH Adjustment | Increases ionization | Buffer pH > pKa | Can be very effective for ionizable drugs | pKa unknown, may affect compound stability or assay |
| Surfactants | Micellar encapsulation | 0.01-0.1% Tween/Triton | Low concentrations needed, well-established | Can interfere with some protein assays or membrane integrity |
| Cyclodextrins | Inclusion complex formation | 1-10% HP-β-CD | High loading capacity, low cell toxicity | Higher cost, may require overnight equilibration |
Stability Considerations
Q4: How stable is 2-Cyano-3-phenylacrylamide in solution?
The stability of the compound in your final working solution is critical for the reliability of your results.
-
In Organic Stock: When stored in a high-quality, anhydrous solvent like DMSO at -20°C or -80°C, the compound should be stable for several months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
In Aqueous Buffer: The acrylamide functional group can be susceptible to hydrolysis or reaction with nucleophiles, particularly at non-neutral pH. It is strongly recommended to prepare fresh dilutions in aqueous buffer from your frozen organic stock on the day of the experiment. Do not store the compound in aqueous buffer for extended periods. A study on a related compound showed degradation after 24 hours in a cell culture medium.
Final Workflow Recommendation
This diagram outlines the recommended path from receiving the solid compound to preparing your final working solution for an experiment.
Caption: Recommended workflow for compound preparation.
References
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]
-
The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC - PubMed Central. [Link]
-
Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. [Link]
-
Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives. ResearchGate. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Cyano-3-phenylacrylamide | 709-79-5 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Knoevenagel Condensation
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the Knoevenagel condensation. This guide is designed to move beyond basic protocols and provide you with the in-depth, field-proven insights needed to master this crucial C-C bond-forming reaction. Here, we will explore the causality behind experimental choices, troubleshoot common issues, and provide robust strategies for optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the Knoevenagel condensation, providing the essential knowledge needed for successful experimentation.
Q1: What is the Knoevenagel Condensation at its core?
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group (typically an aldehyde or ketone).[1] This is followed by a dehydration step, resulting in the formation of a new C=C bond, often yielding an α,β-unsaturated product.[1][2] It is considered a modification of the aldol condensation.[1]
Q2: What is the fundamental mechanism of the reaction?
The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[3] The mechanism proceeds through several key steps:
-
Deprotonation: The base abstracts an acidic α-hydrogen from the active methylene compound, creating a resonance-stabilized carbanion (enolate).[4] The electron-withdrawing groups (Z) are crucial as they must be powerful enough to facilitate this deprotonation with a mild base.[1]
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[2]
-
Intermediate Formation: This attack forms an aldol-type addition intermediate.
-
Dehydration: The intermediate readily eliminates a molecule of water to form the final, stable α,β-unsaturated product.[1]
An alternative pathway, particularly with amine catalysts like piperidine, involves the formation of an iminium ion intermediate from the carbonyl compound, which is then attacked by the enolate.[4][5]
Caption: Simplified workflow of the Knoevenagel condensation mechanism.
Q3: What are typical "active methylene" compounds and carbonyl partners?
-
Active Methylene Compounds: These must have two electron-withdrawing groups (EWGs) to increase the acidity of the methylene protons. Common examples include diethyl malonate, malononitrile, ethyl acetoacetate, cyanoacetic acid, and Meldrum's acid.[1][6]
-
Carbonyl Partners: Aldehydes are generally much more reactive than ketones in this condensation.[6] Aromatic aldehydes (e.g., benzaldehyde) and aliphatic aldehydes are both widely used.
Q4: Why is a weak base preferred over a strong base?
Using a strong base like sodium hydroxide or an alkoxide is generally avoided because it can induce the self-condensation of the aldehyde or ketone reactant (an aldol reaction), leading to a mixture of unwanted byproducts and reducing the yield of the desired Knoevenagel product.[1] Weak amines are typically not basic enough to deprotonate the aldehyde or ketone but are sufficient to deprotonate the highly acidic active methylene compound.[4]
Troubleshooting Guide
This section provides direct answers to specific problems you might encounter during your experiments, explaining the underlying causes and offering clear solutions.
Q1: My reaction is not proceeding, or the yield is very low. What are the likely causes?
This is a common issue with several potential root causes. A systematic approach is best for diagnosis.
-
Cause A: Ineffective Catalyst: The catalyst may be inappropriate for your specific substrates or may have degraded.
-
Solution: Ensure your amine catalyst (e.g., piperidine, pyridine) is fresh. If using a heterogeneous catalyst, confirm its activity. Consider switching to a different catalyst system. For example, ammonium acetate is an effective and mild catalyst for many systems.[3]
-
-
Cause B: Unfavorable Equilibrium: The Knoevenagel condensation is a reversible reaction. The accumulation of water can push the equilibrium back towards the starting materials.
-
Solution: Remove water as it forms. The most common method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. Alternatively, adding molecular sieves to the reaction mixture can effectively sequester water.[6]
-
-
Cause C: Inappropriate Solvent: The solvent plays a critical role in reactant solubility and reaction rate.
-
Solution: If reactants are not fully dissolved, the reaction will be slow. Aprotic polar solvents like DMF have been shown to provide excellent conversion and selectivity in some cases.[7] For greener approaches, water has been demonstrated as a highly effective solvent, sometimes even without a catalyst for activated substrates.[8] Experiment with different solvents to find the optimal medium for your system.
-
-
Cause D: Steric Hindrance: A sterically hindered aldehyde or ketone, or a bulky active methylene compound, can significantly slow down the reaction.
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. You may also need to extend the reaction time significantly. A recent study showed that even sterically hindered substrates like 2,4,6-(trimethoxy)benzaldehyde can give high yields with extended reaction times in water.[8]
-
Caption: A decision tree for troubleshooting low-yield Knoevenagel reactions.
Q2: I'm observing multiple spots on my TLC plate. How can I minimize side reactions?
Side products typically arise from the reactivity of the starting materials or the product itself.
-
Cause A: Aldehyde/Ketone Self-Condensation: As mentioned, this occurs if the base is too strong.
-
Solution: Stick to weakly basic catalysts like piperidine, pyridine, or ammonium salts. Avoid hydroxides and alkoxides.
-
-
Cause B: Michael Addition: The α,β-unsaturated product of the Knoevenagel reaction is an excellent Michael acceptor. A second molecule of the enolate can attack the product, leading to a dimeric byproduct.
-
Solution: This can be controlled by adjusting the stoichiometry. Use a slight excess of the carbonyl compound relative to the active methylene compound to ensure the enolate is consumed in the desired reaction. Running the reaction at lower temperatures can also disfavor the Michael addition.
-
-
Cause C: Doebner Modification Side Products: When using malonic acid, a special variant called the Doebner modification can occur, especially in pyridine. This involves a subsequent decarboxylation.[9] If this is not the desired outcome, or if it's proceeding poorly, other reagents should be used.
-
Solution: If the α,β-unsaturated acid is the goal, ensure you are using pyridine as the solvent and catalyst. If it is an unwanted side reaction, switch from malonic acid to a malonic ester like diethyl malonate.
-
Q3: My product is difficult to purify. What are some effective strategies?
Purification issues often stem from residual starting materials or closely related side products.
-
Strategy A: Simple Filtration and Washing: For many reactions, especially those conducted in green solvents like water or ethanol, the product may precipitate upon formation or cooling.[8]
-
Protocol: Once the reaction is complete, cool the mixture in an ice bath. The solid product can often be collected by simple vacuum filtration and washed with cold solvent (e.g., water or ethanol) to remove unreacted starting materials and the catalyst. This is often sufficient to achieve high purity.[10]
-
-
Strategy B: Recrystallization: This is a powerful technique for purifying solid products.
-
Protocol: Choose a solvent system in which your product has high solubility at high temperatures but low solubility at low temperatures. Common choices include ethanol/water, ethyl acetate/hexane, or toluene.[3] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.
-
-
Strategy C: Column Chromatography: If recrystallization fails or if the product is an oil, silica gel chromatography is the standard method.
-
Protocol: Select an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) by testing with TLC. A less polar eluent will generally elute the less polar starting aldehyde first, followed by your more polar α,β-unsaturated product.
-
Optimization Strategies & Experimental Protocols
Proactive optimization is key to developing a high-yielding and robust procedure.
Q1: How do I select the optimal catalyst and solvent system?
The "best" system is entirely substrate-dependent. However, general principles apply. A screening approach is highly effective.
-
Catalyst Screening: For a new reaction, screen a small set of standard catalysts. Good starting points include piperidine, pyridine, and ethylenediammonium diacetate (EDDA).[9]
-
Solvent Screening: The solvent choice can have the most dramatic impact. Test a range of solvents with varying properties.
| Solvent Type | Example(s) | Typical Outcome & Rationale |
| Aprotic Polar | DMF, Acetonitrile | Often provides good solubility for reactants, leading to high conversion rates and selectivity.[7] |
| Protic Polar | Ethanol, Methanol | Good "green" solvents, but can sometimes slow reactions compared to aprotic options.[8] |
| Non-Polar | Toluene, Hexane | Primarily useful when azeotropic removal of water is required with a Dean-Stark apparatus. |
| Aqueous | Water | An excellent green choice. Can accelerate reactions due to hydrophobic effects and may even allow for catalyst-free conditions.[8] |
| Ionic Liquids | [bmim]BF₄ | Can act as both the solvent and catalyst, simplifying workup and allowing for recyclability.[2][9] |
| Solvent-Free | None | Environmentally ideal. The reaction is run with neat reactants, often with gentle heating or sonication.[3][11] |
graph Optimization_Factors { node [shape=ellipse, style=filled, fontname="Arial"]; edge [arrowsize=0.7];// Center Node Reaction [label="Knoevenagel\nCondensation", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=doublecircle]; // Factor Nodes Catalyst [label="Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Temperature [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Substrates [label="Substrates", fillcolor="#FBBC05", fontcolor="#202124"]; Stoichiometry [label="Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; WaterRemoval [label="Water Removal", fillcolor="#FBBC05", fontcolor="#202124"]; // Edges from Center Reaction -> Catalyst; Reaction -> Solvent; Reaction -> Temperature; Reaction -> Substrates; Reaction -> Stoichiometry; Reaction -> WaterRemoval; // Sub-nodes for factors Catalyst_Type [label="Type (Amine, Lewis Acid, etc.)", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Loading [label="Loading (mol%)", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent_Polarity [label="Polarity & Protic/Aprotic", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; Temp_Value [label="0°C to Reflux", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; Substrates_Reactivity [label="Aldehyde vs. Ketone\nEWG on Methylene", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; Stoich_Ratio [label="Reactant Ratio", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; Water_Method [label="Dean-Stark vs. Sieves", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; // Edges to sub-nodes Catalyst -> Catalyst_Type; Catalyst -> Catalyst_Loading; Solvent -> Solvent_Polarity; Temperature -> Temp_Value; Substrates -> Substrates_Reactivity; Stoichiometry -> Stoich_Ratio; WaterRemoval -> Water_Method;
}
Caption: Key experimental parameters for optimizing the Knoevenagel condensation.
General Experimental Protocol (Example: Synthesis of 2-Benzylidenemalononitrile)
This protocol is a robust starting point that can be adapted for various aromatic aldehydes and malononitrile.
Materials:
-
Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium Acetate (0.1 eq)
-
Ethanol (as solvent)
-
Round-bottom flask with magnetic stirrer
-
Condenser (if heating)
-
TLC plates (e.g., silica gel with fluorescent indicator)
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (e.g., 1.00 g, 9.42 mmol).
-
Addition of Reagents: Add malononitrile (0.62 g, 9.42 mmol) and ammonium acetate (0.07 g, 0.94 mmol).
-
Solvent: Add ethanol (15 mL) to the flask.
-
Reaction: Stir the mixture at room temperature. The reaction can be gently heated to 50-60°C to increase the rate if necessary.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a 4:1 hexane:ethyl acetate mixture.[3] The disappearance of the benzaldehyde spot indicates the reaction is nearing completion. This typically takes 1-3 hours.
-
Workup: Once the reaction is complete, cool the flask in an ice bath. A white solid product should precipitate.
-
Purification: Collect the solid by vacuum filtration. Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol, to remove the catalyst and any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain 2-benzylidenemalononitrile as a white crystalline solid.
References
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Kalliakmani, D., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K. Retrieved from [Link]
-
Pandey, J., & Khare, R. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Chemical Studies, 7(3), 133-137. Retrieved from [Link]
-
Deka, U., et al. (2012). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. Retrieved from [Link]
-
JoVE. (2025). Aldol Condensation with β-Diesters. Retrieved from [Link]
-
Tiwari, A., et al. (n.d.). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 6(2), 434-440. Retrieved from [Link]
-
Kantharaju, K., & Hiremath, P. B. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Retrieved from [Link]
-
MDPI. (2026). Designing a Cr3+-Based Transition Metal Catalyst: Redox-Mediated Low-Temperature Activation for Strong Solid Base Generation. MDPI. Retrieved from [Link]
-
da Silva, A. B. F., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. DOI:10.1021/acs.jpcb.7b02922. Retrieved from [Link]
-
Yadav, J. S., et al. (2004). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Retrieved from [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. orientjchem.org [orientjchem.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
Technical Support Center: Scaling Up the Synthesis of 2-Cyano-3-phenylacrylamide for Preclinical Studies
Welcome to the dedicated technical support center for the synthesis and scale-up of 2-Cyano-3-phenylacrylamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are transitioning from bench-scale synthesis to producing larger quantities required for preclinical evaluation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a robust, scalable protocol grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Here are some of the common questions we encounter from researchers working on the synthesis of 2-Cyano-3-phenylacrylamide:
Q1: What is the most common and scalable method for synthesizing 2-Cyano-3-phenylacrylamide?
The most prevalent and scalable method is the Knoevenagel condensation.[1] This reaction involves the condensation of benzaldehyde with 2-cyanoacetamide, typically in the presence of a basic catalyst.[1] The reaction is popular due to its reliability, relatively mild conditions, and the ease of purification of the final product.[1]
Q2: How does the choice of catalyst affect the reaction?
The catalyst is critical for the Knoevenagel condensation. Weak organic bases like piperidine or triethylamine are commonly used.[1][2][3] The catalyst's role is to deprotonate the active methylene group of 2-cyanoacetamide, forming a nucleophilic carbanion that attacks the carbonyl carbon of benzaldehyde.[2] Using a base that is too strong can lead to side reactions, such as the self-condensation of benzaldehyde, which will lower your yield.[4]
Q3: What is the optimal solvent for this reaction?
Ethanol and toluene are frequently reported solvents.[2][3] Ethanol is a good choice for smaller-scale reactions as it can often facilitate the crystallization of the product upon cooling.[5] For larger-scale synthesis, toluene can be advantageous as it allows for azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction to completion.
Q4: My reaction seems to have stalled. What could be the issue?
A stalled reaction can be due to several factors. Insufficient catalyst, low reaction temperature, or the presence of moisture can hinder the reaction's progress. Additionally, the purity of your starting materials is crucial. Impurities in the benzaldehyde or 2-cyanoacetamide can inhibit the catalyst or participate in side reactions.
Q5: What is the expected yield for this synthesis?
Yields can vary depending on the specific conditions, but well-optimized lab-scale syntheses can achieve yields of up to 90-95%.[3][5] When scaling up, a slight decrease in yield is not uncommon, but with careful optimization, high yields can be maintained.
Troubleshooting Guide
Encountering issues during synthesis is a common part of the research and development process. This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 2-Cyano-3-phenylacrylamide.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Catalyst Concentration: Too little catalyst will result in a slow reaction, while too much can promote side reactions. 3. Side Reactions: Self-condensation of benzaldehyde or hydrolysis of the nitrile group. 4. Product Loss During Workup: Product may be too soluble in the wash solvents. | 1. Monitor the reaction using Thin Layer Chromatography (TLC). Extend the reaction time or incrementally increase the temperature if starting materials are still present. 2. Optimize catalyst loading. Start with a catalytic amount (e.g., 5-10 mol%) and perform small-scale experiments to find the optimal concentration. 3. Control the rate of addition of the catalyst. For larger batches, add the catalyst slowly to manage the reaction exotherm. Ensure your benzaldehyde is free of benzoic acid. 4. Use cold solvents for washing the crude product to minimize solubility losses.[2] Consider alternative recrystallization solvents. |
| Product is an oil or fails to crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can act as eutectic melting point depressants. 2. Incorrect Solvent System for Crystallization: The chosen solvent may not be suitable for inducing crystallization. | 1. Purify the crude product using column chromatography before attempting crystallization. 2. Perform a solvent screen for recrystallization. Good solvent systems often involve a "good" solvent in which the compound is soluble at elevated temperatures and a "poor" solvent in which it is insoluble at room temperature (e.g., ethanol/water, ethyl acetate/hexanes). |
| Formation of multiple spots on TLC | 1. Side Reactions: As mentioned, self-condensation of the aldehyde is a possibility. 2. Decomposition of Product: Prolonged heating or harsh basic conditions can lead to product degradation. | 1. Lower the reaction temperature or use a milder catalyst. 2. Minimize the reaction time. Once TLC indicates the consumption of the limiting reagent, proceed with the workup. |
| Difficulty in removing the catalyst | 1. Use of a non-volatile catalyst: If a non-volatile base is used, it can be challenging to remove. | 1. Perform an acidic wash during the workup (e.g., with dilute HCl) to protonate and solubilize the amine catalyst in the aqueous phase. Ensure your product is stable to acid before doing this. |
Scalable Synthesis Protocol for 2-Cyano-3-phenylacrylamide
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-Cyano-3-phenylacrylamide, with considerations for scaling up.
Materials and Reagents:
-
Benzaldehyde (freshly distilled if necessary)
-
2-Cyanoacetamide
-
Piperidine (or Triethylamine)
-
Ethanol (or Toluene for larger scale with azeotropic removal of water)
-
Deionized Water
Experimental Workflow Diagram:
Caption: A generalized workflow for the synthesis of 2-Cyano-3-phenylacrylamide.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask (for lab scale) or a jacketed glass reactor (for pilot scale) equipped with a magnetic stirrer (or overhead stirrer), condenser, and a temperature probe, add benzaldehyde (1.0 eq) and 2-cyanoacetamide (1.0 eq) to ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it at this temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), cool the mixture to room temperature, and then further cool it in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with a cold 1:1 mixture of ethanol and water to remove any unreacted starting materials and catalyst.[5]
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[2][3]
Scale-Up Considerations:
-
Heat Management: The Knoevenagel condensation is exothermic. For larger batches, ensure your reactor has adequate cooling capacity to control the temperature, especially during the catalyst addition.
-
Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent heat transfer. An overhead stirrer is recommended for reactions larger than 1 L.
-
Azeotropic Water Removal: For multi-kilogram scale production, using toluene as the solvent and equipping the reactor with a Dean-Stark trap to remove the water byproduct can significantly improve the reaction rate and yield.
-
Crystallization and Filtration: At a larger scale, crystallization may require controlled cooling to obtain a desirable crystal size for efficient filtration and drying. The choice of filtration equipment (e.g., Nutsche filter) will depend on the batch size.
Knoevenagel Condensation Mechanism
The synthesis of 2-Cyano-3-phenylacrylamide proceeds through the following mechanistic steps:
Caption: The mechanism of the Knoevenagel condensation.
Data Summary from Literature
The following table summarizes typical reaction conditions reported in the literature for the synthesis of 2-cyano-3-phenylacrylamide and its derivatives.
| Reference | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield |
| Benzaldehyde | 2-Cyano-N-phenylacetamide | Triethylamine | Toluene | 105-110 °C | 24 h | Not specified | |
| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-Cyanoacetamide | Piperidine | Ethanol | Reflux | 45 min | 90% | |
| 4-Chlorobenzaldehyde | 2-Cyanoacetamide | Piperidine | Ethanol | Room Temp | 3 h | 76% |
References
-
The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. [Link]
-
Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives. ResearchGate. [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central. [Link]
-
Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)- acrylamide towards some nitrogen nucleophiles. ResearchGate. [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed Central. [Link]
-
Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. ResearchGate. [Link]
-
Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. PubMed. [Link]
-
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]
-
6 questions with answers in KNOEVENAGEL CONDENSATION. ResearchGate. [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]
- Application of 2-cyano-3-amino-3-phenylacrylate for preventing and controlling corps disease.
-
The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. PubMed Central. [Link]
-
2-Cyano-3-(1H-imidazol-1-yl)-N-methyl-N-phenylacrylamide. Optional. [Link]
-
Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles. ResearchGate. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
- Process of preparing 3-amino-2-cyano acrylamide.
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]
-
NMR study of the supramolecular structure of dual drug-loaded poly(butylcyanoacrylate) nanoparticles. RSC Publishing. [Link]
Sources
- 1. 2-Cyano-3-phenylacrylamide | 709-79-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 2-Cyano-3-phenylacrylamide as a Covalent Inhibitor
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable target engagement.[1] Unlike their non-covalent counterparts that rely on reversible binding equilibria, covalent inhibitors form a stable chemical bond with their target protein, often leading to prolonged pharmacodynamic effects. The 2-cyano-3-phenylacrylamide scaffold has garnered significant interest as a "warhead" for these inhibitors. Its α,β-unsaturated system acts as a Michael acceptor, reacting with nucleophilic amino acid residues on a target protein, most commonly cysteine.[2][3]
A key feature of the cyano-acrylamide moiety is its tuned reactivity. The electron-withdrawing cyano group modulates the electrophilicity of the β-carbon, making it reactive enough to engage its target but often less aggressive than traditional acrylamides. This can translate into improved selectivity and a lower potential for off-target modifications. Furthermore, evidence suggests that this warhead can participate in reversible covalent interactions, a highly desirable trait that can mitigate the risks of permanent off-target modification while still benefiting from the high occupancy and potency of covalent binding.[4][5]
This guide provides a comprehensive framework for the rigorous validation of 2-cyano-3-phenylacrylamide-based compounds. We will dissect the essential experimental pillars required to confirm the covalent mechanism, quantify inhibitory kinetics, and assess target selectivity, comparing its performance profile against other common covalent and non-covalent inhibitors.
The Validation Roadmap: A Multi-Pillar Approach
Validating a covalent inhibitor is a multi-faceted process that goes beyond a simple potency measurement. It requires a systematic approach to build a complete evidence package. We can visualize this process as a logical workflow, starting with the fundamental confirmation of the covalent bond and progressing to complex cellular and kinetic characterization.
Caption: A high-level workflow for the validation of covalent inhibitors.
Pillar 1: Confirming Covalent Adduct Formation
The foundational step in validating any covalent inhibitor is to obtain direct, unambiguous evidence of bond formation with the target protein. Mass spectrometry (MS) is the definitive technique for this purpose, as it can precisely measure the mass increase of the protein corresponding to the addition of the inhibitor.[6][7]
Experimental Workflow: Mass Spectrometry Analysis
Caption: Mass spectrometry workflows for covalent adduct validation.
Protocol 1: Intact Protein Mass Spectrometry
This experiment confirms if the inhibitor binds covalently to the protein.
-
Incubation: Incubate the purified target protein (e.g., 5-10 µM) with an excess of the 2-cyano-3-phenylacrylamide compound (e.g., 50-100 µM) in an MS-compatible buffer (e.g., Ammonium Bicarbonate) for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37°C). Include a vehicle control (e.g., DMSO).
-
Chromatography: Separate the protein-inhibitor adduct from unbound inhibitor using reverse-phase liquid chromatography (LC).
-
Mass Analysis: Analyze the eluting protein using an electrospray ionization (ESI) mass spectrometer.
-
Data Deconvolution: Process the resulting multi-charged spectrum to reconstruct the zero-charge mass of the protein.
-
Validation: Compare the mass of the inhibitor-treated protein with the control. A mass increase equal to the molecular weight of the inhibitor confirms covalent adduct formation.[8]
Protocol 2: Peptide Mapping Mass Spectrometry
This experiment identifies the specific amino acid residue that has been modified.
-
Incubation & Denaturation: Follow Step 1 from the intact protein protocol. Then, denature the protein (e.g., with urea) and reduce/alkylate cysteine residues that are not protected by the covalent inhibitor.
-
Digestion: Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides via LC and analyze them using tandem mass spectrometry (MS/MS). The instrument isolates a peptide of interest and fragments it to reveal its amino acid sequence.
-
Data Analysis: Search the MS/MS data against the protein's sequence to identify peptides. Look specifically for a peptide whose mass corresponds to the tryptic peptide plus the mass of the inhibitor. The fragmentation pattern will pinpoint the exact modified residue.[7]
| Protein State | Expected Mass (Da) | Mass Shift (Δ) | Implication |
| Unmodified Target Protein | 50,000.0 | - | Baseline |
| Protein + Inhibitor | 50,184.2 | +184.2 | 1:1 Covalent Adduct Confirmed |
| Protein + Inhibitor (2 sites) | 50,368.4 | +368.4 | Potential for multiple modifications |
| Table assumes a hypothetical 50 kDa protein and a 2-cyano-3-phenylacrylamide inhibitor with MW = 184.2 Da. |
Pillar 2: Quantifying Potency and Reactivity
For covalent inhibitors, the standard IC50 value is often misleading as it is time-dependent. A more rigorous kinetic analysis is required to determine the two key parameters that define the inhibitor's efficiency:
-
Ki : The initial non-covalent binding affinity.
-
kinact : The maximal rate of covalent bond formation.
The overall potency is best described by the second-order rate constant kinact/Ki , which allows for a standardized comparison between different covalent inhibitors.[9]
Kinetic Model of Covalent Inhibition
Caption: Two-step kinetic model for irreversible covalent inhibition.
Protocol 3: Determination of kinact and Ki
-
Establish Assay Conditions: Use a continuous enzyme activity assay where the substrate concentration is at or below the Km. This ensures the observed rate is sensitive to changes in active enzyme concentration.
-
Measure Progress Curves: For a range of inhibitor concentrations, mix the enzyme and inhibitor and incubate. At various time points, initiate the reaction by adding the substrate and measure product formation over time.
-
Determine kobs: For each inhibitor concentration, plot the natural log of the reaction rate versus the pre-incubation time. The negative slope of this line is the observed rate of inactivation (kobs).
-
Calculate kinact and Ki: Plot the calculated kobs values against the corresponding inhibitor concentrations. Fit this data to the hyperbolic equation: kobs = kinact * [I] / (Ki + [I]) This allows for the determination of the maximal inactivation rate (kinact) and the initial binding affinity (Ki).[9]
Pillar 3: Assessing Selectivity and Cellular Engagement
A potent inhibitor is only useful if it is selective for its intended target. Furthermore, its activity must translate from a purified protein system into the complex environment of a living cell.
Protocol 4: Chemoproteomic Selectivity Profiling (Competitive ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful method to assess inhibitor selectivity across entire enzyme families in a native biological system.[10]
-
System Preparation: Prepare cell or tissue lysates that contain the target protein and potential off-targets.
-
Competitive Incubation: Treat the lysate with various concentrations of the 2-cyano-3-phenylacrylamide inhibitor.
-
Probe Labeling: Add a broad-spectrum covalent probe that is tagged with a reporter (e.g., biotin or a fluorophore). This probe will react with the active sites of many proteins in the same class as the target.
-
Analysis: If the test inhibitor is bound to a protein, it will block the binding of the reporter probe. The proteins are then separated (e.g., by gel electrophoresis), and the probe signal is measured. A decrease in signal for a specific protein indicates it is a target or off-target of the inhibitor.
-
Target Identification: The protein bands showing reduced signal can be excised and identified by mass spectrometry.
Principle of Competitive ABPP
Caption: Competitive ABPP workflow to identify inhibitor targets.
Protocol 5: Cellular Target Engagement
Confirming that the inhibitor binds its target in situ is critical. Targeted proteomics using UPLC-Multiple Reaction Monitoring (MRM) mass spectrometry is a high-throughput method to quantify target occupancy in cells.[11]
-
Cell Treatment: Treat cultured cells with the inhibitor at various concentrations and for different durations.
-
Lysis and Digestion: Lyse the cells and digest the proteome into peptides with trypsin.
-
Targeted MS Analysis: Use a triple quadrupole mass spectrometer programmed to specifically detect and quantify two peptides from the target protein: the unmodified target peptide and the inhibitor-modified target peptide.
-
Quantify Occupancy: The ratio of the modified peptide signal to the total (modified + unmodified) peptide signal provides a direct measure of target occupancy at the specific residue. This allows for the determination of a cellular EC50 for target engagement.
Comparison Guide: 2-Cyano-3-phenylacrylamide vs. Alternative Warheads
The choice of a covalent warhead is a critical decision in drug design, balancing reactivity, selectivity, and the desired mechanism of action. The 2-cyano-3-phenylacrylamide scaffold occupies a unique and advantageous position.
| Feature | 2-Cyano-3-phenylacrylamide | Standard Acrylamide | α-Chloroacetamide | Nitrile | Non-Covalent Inhibitor |
| Mechanism | Reversible/Irreversible Covalent | Irreversible Covalent | Irreversible Covalent | Reversible Covalent | Non-Covalent |
| Primary Target | Cysteine | Cysteine | Cysteine, Lysine | Cysteine | Varies |
| Reactivity | Tuned / Moderate | High | High | Low / Moderate | N/A |
| Potency (kinact/Ki) | Moderate to High | High | High | N/A (Reversible) | N/A (Described by Kd) |
| Selectivity Profile | Generally higher due to tuned reactivity | Prone to off-target reaction with accessible cysteines | Can be promiscuous due to high reactivity[1] | Often high due to reversible nature | Highly variable |
| Key Advantage | Balanced reactivity and potential for reversibility, improving safety profile.[4] | High potency and well-established chemistry.[12] | Potent and effective warhead. | High safety profile, avoids permanent modification.[13] | Well-understood pharmacology, no off-target reactivity. |
| Key Disadvantage | May be less potent than more reactive warheads. | Potential for off-target toxicity. | Potential for off-target toxicity. | Requires specific geometry for reaction. | May suffer from resistance mutations or require high doses. |
| Validation Focus | Confirming adduct; rigorous kinetics; assessing reversibility. | Confirming adduct; extensive selectivity profiling (ABPP). | Confirming adduct; extensive selectivity profiling. | Confirming adduct; measuring on/off rates. | Equilibrium binding assays (SPR, ITC). |
Conclusion
The validation of 2-cyano-3-phenylacrylamide as a covalent inhibitor requires a rigorous, multi-step experimental approach that moves far beyond traditional IC50 measurements. By systematically confirming covalent adduct formation via mass spectrometry, quantifying the true kinetic parameters of inhibition, and assessing selectivity and cellular engagement, researchers can build a robust data package.
The 2-cyano-3-phenylacrylamide scaffold represents a sophisticated choice for a covalent warhead. Its modulated reactivity and potential for covalent reversibility offer a compelling strategy to achieve the durable target occupancy of a covalent inhibitor while potentially mitigating the off-target risks associated with more aggressive, irreversible electrophiles. This balanced profile makes it an attractive starting point for the development of next-generation targeted therapies.
References
-
The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. [Link]
-
Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives. ResearchGate. [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. National Center for Biotechnology Information. [Link]
-
Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]
-
Proposed reaction mechanisms of cysteine with α-cyanoacrylamide. ResearchGate. [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. National Center for Biotechnology Information. [Link]
-
Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. National Center for Biotechnology Information. [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [Link]
-
Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. [Link]
-
Chemoproteomic methods for covalent drug discovery. National Center for Biotechnology Information. [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. National Center for Biotechnology Information. [Link]
-
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. Royal Society of Chemistry. [Link]
-
Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. National Center for Biotechnology Information. [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. [Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
-
Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases [mdpi.com]
- 3. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. scispace.com [scispace.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to EGFR Inhibition: Osimertinib vs. 2-Cyano-3-phenylacrylamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Under normal physiological conditions, the binding of ligands such as epidermal growth factor (EGF) triggers the dimerization of EGFR, leading to the activation of its intracellular kinase domain and subsequent downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[2] However, in various cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene can lead to its constitutive activation, driving uncontrolled tumor growth.[1] This has established EGFR as a critical therapeutic target in oncology.[3]
This guide provides an in-depth comparison of two classes of EGFR inhibitors: the clinically established third-generation inhibitor, Osimertinib, and the research-stage scaffold, 2-Cyano-3-phenylacrylamide. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate their inhibitory potential.
Mechanism of Action: A Tale of Two Covalent Inhibitors
Both Osimertinib and derivatives of 2-Cyano-3-phenylacrylamide belong to the class of covalent inhibitors, which form a stable, irreversible bond with their target protein. This mode of inhibition offers the advantage of prolonged target engagement and high potency.
Osimertinib: A Third-Generation Marvel
Osimertinib (AZD9291) is a third-generation EGFR tyrosine kinase inhibitor (TKI) specifically designed to overcome resistance to earlier-generation TKIs.[4] Its mechanism of action is characterized by its covalent and irreversible binding to a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[5][6] This is achieved through a Michael addition reaction, where the acrylamide moiety of Osimertinib acts as a Michael acceptor for the thiol group of the cysteine residue.[7]
A key feature of Osimertinib is its high selectivity for mutant forms of EGFR, including the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M "gatekeeper" resistance mutation, while showing significantly less activity against wild-type (WT) EGFR.[8] This selectivity profile translates to a wider therapeutic window and a more favorable side-effect profile compared to earlier-generation inhibitors.
2-Cyano-3-phenylacrylamide: A Versatile Covalent Scaffold
The 2-Cyano-3-phenylacrylamide scaffold also possesses an α,β-unsaturated carbonyl system, making it a potent Michael acceptor.[7] This structural feature is the basis for its potential as a covalent inhibitor of kinases. While research on the parent compound's direct EGFR inhibitory activity is not as extensive as for Osimertinib, several derivatives have been investigated as kinase inhibitors.[9][10]
One notable example is Tyrphostin AG-490, a 2-cyano-3-phenylacrylamide derivative, which has been identified as an inhibitor of EGFR, as well as other kinases like JAK2 and JAK3.[11][12] The proposed mechanism of action for this class of compounds in kinase inhibition involves the covalent modification of a cysteine residue within the kinase's active site, mirroring the action of Osimertinib.[9][13] The reactivity of the Michael acceptor can be tuned by modifying the substituents on the phenyl ring, allowing for the optimization of potency and selectivity.[14]
Cell-Based Proliferation Assay: Assessing Cellular Efficacy
A cell-based proliferation assay measures the ability of a compound to inhibit the growth of cancer cells that are dependent on EGFR signaling. This provides a more physiologically relevant assessment of a compound's efficacy.
Step-by-Step Cell Proliferation Assay Protocol:
-
Cell Culture:
-
Culture EGFR-dependent cancer cell lines (e.g., HCC827 for Del19, NCI-H1975 for L858R/T790M) in appropriate growth medium. [15] * Harvest the cells and seed them into 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known EGFR inhibitor).
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. [16] * Add the viability reagent to each well and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 (50% growth inhibition) or IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
Osimertinib represents a paradigm of modern targeted cancer therapy, with its well-defined mechanism of action, high potency, and selectivity for mutant EGFR. The 2-Cyano-3-phenylacrylamide scaffold, while less characterized in the context of direct EGFR inhibition, holds promise as a versatile platform for the development of novel covalent inhibitors. Its shared Michael acceptor chemistry with Osimertinib provides a strong rationale for its further investigation.
Future research should focus on synthesizing and screening libraries of 2-Cyano-3-phenylacrylamide derivatives to identify compounds with improved potency and selectivity for specific EGFR mutations, including those that confer resistance to current therapies. A direct, head-to-head comparison of optimized 2-Cyano-3-phenylacrylamide derivatives with Osimertinib using the standardized experimental protocols outlined in this guide will be crucial in determining their potential as next-generation EGFR inhibitors.
References
-
de Farias, K. M., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 27(2), 453. Retrieved from [Link]
-
Jia, Y., et al. (2016). Overcoming EGFR(T790M) and C797S resistance with mutant-selective allosteric inhibitors. Nature, 534(7605), 129-132. Retrieved from [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
-
Al-Obeidi, F. A., et al. (2018). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2018(3), M1001. Retrieved from [Link]
-
Wang, Z. (2016). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 11-20. Retrieved from [Link]
-
Suda, K., et al. (2012). Pathways driving the endocytosis of mutant and wild-type EGFR in cancer. Cancer Science, 103(8), 1465-1471. Retrieved from [Link]
-
Ko, C. C., et al. (2017). The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. The FEBS Journal, 284(8), 1233-1249. Retrieved from [Link]
-
ACS Publications. (2014). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 57(11), 4413-4453. Retrieved from [Link]
-
Kim, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836-1845. Retrieved from [Link]
-
Potashman, M. H., et al. (2014). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 57(11), 4413-4453. Retrieved from [Link]
-
Patsnap. (2025). What is the mechanism of action of Osimertinib mesylate? Synapse. Retrieved from [Link]
-
MDPI. (2022). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. International Journal of Molecular Sciences, 23(19), 11593. Retrieved from [Link]
-
Request PDF. (2025). Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Onishi, M., et al. (2018). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Reports, 40(4), 1867-1876. Retrieved from [Link]
-
Yun, C. H., et al. (2007). Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity. Cancer Cell, 11(3), 217-227. Retrieved from [Link]
-
ChemRxiv. (2026). Covalent Peptide-Encoded Libraries Enable Discovery of Inhibitors of Epidermal Growth Factor Receptor (EGFR). Retrieved from [Link]
-
ResearchGate. (2020). In silico modeling of EGFR C797S interaction with osimertinib in the presence of T790M. Retrieved from [Link]
-
PubMed. (2015). Tuning the Electronic Properties of 2-Cyano-3-phenylacrylamide Derivatives. The Journal of Organic Chemistry, 80(23), 11849-11857. Retrieved from [Link]
-
BioHippo. (n.d.). Tyrphostin AG 490. Retrieved from [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
YouTube. (2014). Why Are Non-Mutated EGFR Genes Called "Wild Type?". Retrieved from [Link]
-
ResearchGate. (2025). Reversible Michael Additions: Covalent Inhibitors and Prodrugs. Retrieved from [Link]
-
ResearchGate. (2021). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Retrieved from [Link]
-
ResearchGate. (2021). EGFR signaling pathways and downstream effects. Retrieved from [Link]
-
MDPI. (2020). Cell Death, Molecular Targeted Therapies, and Metabolic Reprogramming in EGFR-Mutant Lung Cancer. Cancers, 12(10), 2893. Retrieved from [Link]
-
PNAS. (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 110(51), 20530-20535. Retrieved from [Link]
-
Leonetti, A., et al. (2019). Mechanisms of resistance to osimertinib. Journal of Thoracic Disease, 11(Suppl 1), S70-S73. Retrieved from [Link]
-
University of Helsinki. (2022). Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory pathway. Retrieved from [Link]
-
Frontiers. (2024). The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors. Retrieved from [Link]
-
New England Journal of Medicine. (2023). Osimertinib with Chemotherapy in EGFR-Mutated NSCLC. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 6. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AG 490 | EGFR | Tocris Bioscience [tocris.com]
- 13. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tuning the Electronic Properties of 2-Cyano-3-phenylacrylamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Cyano-3-phenylacrylamide Derivatives as Potent Anti-inflammatory Agents: A Guide for Researchers
In the relentless pursuit of novel therapeutic agents to combat inflammation, a condition underpinning a vast array of human diseases, the 2-cyano-3-phenylacrylamide scaffold has emerged as a privileged structure. Its inherent reactivity and versatile synthetic accessibility make it an attractive starting point for the development of potent and selective anti-inflammatory drugs. This guide provides a comparative analysis of recently developed derivatives, offering researchers and drug development professionals a comprehensive overview of their anti-inflammatory effects, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction: The Promise of the 2-Cyano-3-phenylacrylamide Scaffold
The 2-cyano-3-phenylacrylamide core is characterized by an electron-deficient α,β-unsaturated system, making it a Michael acceptor. This feature allows for covalent interaction with nucleophilic residues, such as cysteine, in the active sites of key inflammatory enzymes.[1] This potential for covalent inhibition can lead to enhanced potency and prolonged duration of action. Furthermore, the aromatic phenyl ring and the acrylamide moiety provide ample opportunities for synthetic modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide will delve into a comparative analysis of specific derivatives, highlighting how structural modifications influence their biological activity.
Comparative Analysis of Anti-inflammatory Activity
To provide a clear comparison of the anti-inflammatory efficacy of different 2-Cyano-3-phenylacrylamide derivatives, the following tables summarize key in vitro and in vivo experimental data from published studies.
Table 1: In Vitro Anti-inflammatory Activity of 2-Cyano-3-phenylacrylamide Derivatives
| Compound ID | Derivative Name | Assay | Target/Mediator | Result (IC50/EC50) | Reference |
| JMPR-01 | (E)-2-Cyano-N,3-diphenylacrylamide | Nitric Oxide Production (LPS-stimulated RAW 264.7 cells) | iNOS | EC50: 7.02 ± 4.24 µM | [3] |
| ICMD-01 | (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Nitric Oxide & Cytokine Production (J774 macrophages) | iNOS, IL-1β, TNF-α | Significant inhibition at non-cytotoxic concentrations | [4] |
| 13h | Imidazopyridine derivative with 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety | Kinase Assay | TAK1 | IC50: 27 nM | [5] |
Table 2: In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model
| Compound ID | Dose | Route of Administration | Paw Edema Inhibition (%) | Time Point | Reference |
| JMPR-01 | 100 mg/kg | Oral | Significant reduction, similar to dexamethasone | 2-6 hours | [2] |
| ICMD-01 | 50 mg/kg | Not specified | Satisfactory activity, similar to dexamethasone | 2-6 hours | [4] |
Unraveling the Mechanisms of Action
The anti-inflammatory effects of 2-Cyano-3-phenylacrylamide derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A significant body of evidence points towards the inhibition of the NF-κB and MAPK pathways.
A pivotal target in this context is the Transforming growth factor-β-activated kinase 1 (TAK1), a key upstream kinase that activates both the IKK/NF-κB and the MKK/MAPK signaling axes. The derivative 13h , an imidazopyridine-tethered 2-cyanoacrylamide, has been shown to be a potent inhibitor of TAK1 with an IC50 of 27 nM.[5] By inhibiting TAK1, this compound effectively blocks the downstream phosphorylation of IκBα, preventing its degradation and the subsequent nuclear translocation of NF-κB. This, in turn, suppresses the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS).
The following diagram illustrates the central role of TAK1 and its inhibition by 2-cyanoacrylamide derivatives.
Key Experimental Protocols
The following are detailed, step-by-step methodologies for two of the most common assays used to evaluate the anti-inflammatory properties of 2-Cyano-3-phenylacrylamide derivatives.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for screening acute anti-inflammatory activity.
Principle: The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (1.5-5 hours) is characterized by the release of prostaglandins, leukotrienes, and nitric oxide, which are targets for many anti-inflammatory drugs.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Animals are randomly divided into groups (n=6): a negative control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the 2-cyano-3-phenylacrylamide derivative. The animals are fasted overnight before the experiment with free access to water.
-
Baseline Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The vehicle, standard drug, or test compounds are administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
-
In Vitro: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard method to assess the in vitro anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce large amounts of NO through the induction of iNOS. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the 2-cyano-3-phenylacrylamide derivatives or the vehicle (e.g., DMSO, final concentration <0.1%). The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: LPS is added to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells) and the plate is incubated for a further 24 hours.
-
Griess Assay:
-
50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) is added to each well and the plate is incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well and the plate is incubated for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Calculation of Nitrite Concentration and Inhibition:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The nitrite concentration in the samples is determined from the standard curve.
-
The percentage of inhibition of NO production is calculated using the formula: % Inhibition = [(NO_LPS - NO_treated) / NO_LPS] x 100 where NO_LPS is the nitrite concentration in the LPS-stimulated group and NO_treated is the nitrite concentration in the compound-treated group.
-
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for the entire class of 2-cyano-3-phenylacrylamide derivatives is still evolving, some key trends can be identified from the available data:
-
The Cyanoacrylamide Moiety: This "warhead" is crucial for the covalent interaction with target proteins. Modifications that alter its electrophilicity can significantly impact potency.
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring play a critical role in modulating activity. Electron-donating or withdrawing groups can influence the electronic properties of the Michael acceptor and also affect binding to the target protein. For instance, the incorporation of heterocyclic rings, such as the indolyl group in ICMD-01 and the pyridinyl group in 13h , has been shown to yield potent anti-inflammatory activity.[4][5]
-
The Amide Group: The substituent on the amide nitrogen can influence the compound's solubility, cell permeability, and interactions with the target protein. The N-phenyl group in JMPR-01 and ICMD-01 contributes to the overall lipophilicity of the molecules.
Conclusion and Future Perspectives
The 2-cyano-3-phenylacrylamide scaffold represents a promising platform for the development of novel anti-inflammatory agents. The derivatives discussed in this guide demonstrate significant potential through their ability to modulate key inflammatory pathways, particularly by targeting upstream kinases like TAK1. The versatility of this scaffold allows for extensive chemical modification, paving the way for the optimization of potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on:
-
Expanding the chemical diversity: Synthesizing and screening a broader range of derivatives to establish more comprehensive SAR.
-
Elucidating specific molecular targets: Moving beyond pathway analysis to identify the precise protein targets of these compounds.
-
In-depth safety and toxicity profiling: Ensuring that the covalent reactivity of these compounds does not lead to off-target effects.
By building upon the foundational knowledge presented in this guide, the scientific community can continue to unlock the therapeutic potential of 2-cyano-3-phenylacrylamide derivatives in the fight against inflammatory diseases.
References
-
da Silva, P. R., do Espírito Santo, R. F., de Oliveira Melo, C., Pachú Cavalcante, F. E., Costa, T. B., Vilarim Barbosa, Y., ... & dos Santos, V. L. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Pharmaceutics, 14(1), 188. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Hiti, G. A. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molecules, 27(11), 3465. [Link]
-
Choi, H. J., Lee, J. H., Kim, J. H., Park, S. H., Kim, Y. S., & Chun, P. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 2036-2044. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]
-
Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138. [Link]
-
Sung, B., Pandey, M. K., & Aggarwal, B. B. (2011). Covalent modification of proteins by electrophiles: a novel mechanism of regulating cell signaling. Archives of biochemistry and biophysics, 516(2), 167-177. [Link]
-
de Oliveira, R. G., de Oliveira, A. C. C., de Lima, M. C. A., de Faria, A. R., dos Santos, V. L., & de Moura, R. O. (2020). (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. Molecules, 25(18), 4270. [Link]
-
da Silva, P. R., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Pharmaceutics, 14(1), 188. [Link]
-
Choi, H. J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 2036-2044. [Link]
Sources
- 1. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions for 2-Cyano-3-phenylacrylamide Targets
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating in silico predictions for the biological targets of 2-Cyano-3-phenylacrylamide and its derivatives. By integrating computational predictions with robust experimental validation, we can enhance the confidence in potential therapeutic targets and accelerate the drug discovery pipeline.
Introduction: The Imperative of Cross-Validation
The 2-cyano-3-phenylacrylamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-parkinsonian effects.[1] The initial stages of drug discovery for such compounds often rely on in silico target prediction methods to generate hypotheses about their mechanism of action. These computational approaches, while powerful, are predictive in nature and necessitate rigorous experimental validation to confirm the predicted biological targets. This guide will walk you through the process of generating in silico predictions and, most importantly, provide detailed protocols for their experimental cross-validation, ensuring a scientifically sound and efficient workflow.
PART 1: In Silico Target Prediction of 2-Cyano-3-phenylacrylamide
The journey begins with computational methods to identify potential protein targets. This involves utilizing the chemical structure of the 2-cyano-3-phenylacrylamide derivative to query databases of known ligand-protein interactions.
Ligand-Based Target Prediction using SwissTargetPrediction
SwissTargetPrediction is a powerful web-based tool that predicts the most likely protein targets of a small molecule based on the principle of chemical similarity.[2][3] The underlying assumption is that similar molecules are likely to bind to similar protein targets.
Workflow for SwissTargetPrediction:
Caption: Workflow for in silico target prediction using SwissTargetPrediction.
Interpreting the Results: The output is a ranked list of potential targets with an associated probability score.[3] It is crucial to analyze the top-ranked targets in the context of the known pharmacology of related acrylamide compounds. For instance, studies have shown that 2-cyano-3-phenylacrylamide derivatives can target proteins involved in inflammatory pathways.[4]
Structure-Based Target Prediction using Molecular Docking (AutoDock Vina)
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This method is particularly useful when a high-resolution 3D structure of the potential target protein is available. AutoDock Vina is a widely used open-source program for molecular docking.[5][6][7]
Workflow for Molecular Docking:
Caption: A self-validating workflow for target identification and validation.
This approach, combining computational predictions with both biochemical and cell-based assays, provides a much higher level of confidence in the identified targets.
Conclusion
The cross-validation of in silico predictions is a cornerstone of modern drug discovery. For a versatile scaffold like 2-cyano-3-phenylacrylamide, a systematic and rigorous approach to target identification and validation is paramount. By leveraging the power of computational tools and confirming their predictions with robust experimental data, researchers can confidently advance promising compounds through the development pipeline, ultimately bringing novel and effective therapies to patients.
References
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Synthesis and characterization of novel acrylamide derivatives and their use as corrosion inhibitors for carbon steel in hydrochloric acid solution. (2023, March 2). PubMed. Retrieved January 27, 2026, from [Link]
-
The Compound (E)-2-Cyano- N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. (2022, January 13). PubMed. Retrieved January 27, 2026, from [Link]
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
-
In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase. (2023, June 18). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
-
Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis. (2020, October 15). PubMed. Retrieved January 27, 2026, from [Link]
-
Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives. (2023, August 10). Request PDF. Retrieved January 27, 2026, from [Link]
-
Inhibition of acrylamide toxicity in vivo by arginine-glucose maillard reaction products. (2021, June 1). ScienceDirect. Retrieved January 27, 2026, from [Link]
-
Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. (2024, February 5). PubMed. Retrieved January 27, 2026, from [Link]
-
Identification and validation of Selective Deubiquitinase Inhibitors. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved January 27, 2026, from [Link]
-
Graphviz tutorial. (2021, January 13). YouTube. Retrieved January 27, 2026, from [Link]
-
In silico analysis and Predictive linkage of Deubiquitinating Enzymes underlying Early Development. (2024, May 8). bioRxiv. Retrieved January 27, 2026, from [Link]
-
A Guide to Cross-Validation for Artificial Intelligence in Medical Imaging. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
-
TAK1 selective inhibition: state of the art and future opportunities. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 27, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase. (2024, August 9). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. (2023, February 24). Medium. Retrieved January 27, 2026, from [Link]
-
Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019, May 20). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
-
Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved January 27, 2026, from [Link]
-
Out-of-Distribution Validation for Bioactivity Prediction in Drug Discovery: Lessons from Materials Science. (n.d.). OpenReview. Retrieved January 27, 2026, from [Link]
-
Overview of SWISS Target Prediction | Bioinformatics Projects Idea. (2024, September 11). YouTube. Retrieved January 27, 2026, from [Link]
-
Drawing graphs with Graphviz. (2012, June 11). Graphviz. Retrieved January 27, 2026, from [Link]
-
From In Silico to In Vitro: Evaluating Molecule Generative Models for Hit Generation. (2024, December 31). ResearchGate. Retrieved January 27, 2026, from [Link]
-
In silico analysis and Predictive linkage of Deubiquitinating Enzymes underlying Early Development. (2024, May 8). bioRxiv. Retrieved January 27, 2026, from [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2024, August 6). YouTube. Retrieved January 27, 2026, from [Link]
-
Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. (2025, January 25). MDPI. Retrieved January 27, 2026, from [Link]
-
Results of Swiss Target Prediction. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved January 27, 2026, from [Link]
-
Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment. (2023, July 25). Oxford Academic. Retrieved January 27, 2026, from [Link]
-
Cross validation – a safeguard for machine learning models. (n.d.). Ardigen. Retrieved January 27, 2026, from [Link]
-
SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014, May 3). Oxford Academic. Retrieved January 27, 2026, from [Link]
-
Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved January 27, 2026, from [Link]
-
User Guide — graphviz 0.21 documentation. (n.d.). Graphviz. Retrieved January 27, 2026, from [Link]
-
Charting the Chemical Space of Acrylamide-Based Inhibitors of zDHHC20. (2022, September 26). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
-
In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
-
Development of New Potential Inhibitors of 1 Integrins through In Silico Methods—Screening and Computational Validation. (2022, June 22). SciSpace. Retrieved January 27, 2026, from [Link]
-
Cross-validation approaches. Examples of the different... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Frequently Asked Questions. (n.d.). SwissADME. Retrieved January 27, 2026, from [Link]
-
Targeting TAK1: Evolution of inhibitors, challenges, and future directions. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. (2020, September 2). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
Sources
- 1. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Compound (E)-2-Cyano- N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Cyano-3-phenylacrylamide: A Comparative Analysis of Efficiency and Practicality
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is a cornerstone of successful project timelines. 2-Cyano-3-phenylacrylamide is a versatile scaffold found in a variety of pharmacologically active compounds, making its synthesis a critical step in numerous research and development endeavors. This guide provides an in-depth, comparative analysis of various protocols for the synthesis of 2-cyano-3-phenylacrylamide, moving beyond a simple recitation of steps to offer insights into the causality behind experimental choices and a critical evaluation of their respective efficiencies.
The primary route to 2-cyano-3-phenylacrylamide and its derivatives is the venerable Knoevenagel condensation, a reaction that joins an active methylene compound (in this case, 2-cyanoacetamide) with a carbonyl compound (benzaldehyde). While the fundamental transformation remains the same, the choice of catalyst, energy source, and solvent system can dramatically impact yield, purity, reaction time, and overall sustainability. This guide will dissect and compare the following prevalent methodologies:
-
Conventional Heating:
-
Piperidine Catalysis
-
Triethylamine Catalysis
-
-
Modern Methodologies:
-
Microwave-Assisted Synthesis
-
Ultrasound-Assisted Synthesis
-
-
Green Chemistry Approaches:
-
L-Proline Catalysis
-
Solvent-Free Synthesis
-
The Underlying Chemistry: A Look at the Knoevenagel Condensation Mechanism
The Knoevenagel condensation is a nucleophilic addition of a compound with an acidic methylene group to a carbonyl group, followed by a dehydration reaction.[1] The reaction is typically catalyzed by a weak base, which serves to deprotonate the active methylene compound, creating a resonance-stabilized carbanion.[2] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.
Comparative Analysis of Synthesis Protocols
The following sections provide a detailed comparison of different synthetic protocols. For a direct and objective comparison, the data presented focuses on the synthesis of the parent compound, 2-cyano-3-phenylacrylamide, wherever possible. It is important to note that yields and reaction times can vary based on the specific substrate and reaction scale.
Conventional Heating Protocols
Piperidine is a widely used and effective basic catalyst for the Knoevenagel condensation.[2] Its moderate basicity is sufficient to deprotonate 2-cyanoacetamide without promoting significant self-condensation of benzaldehyde.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyanoacetamide (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq.).
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified product.
Discussion:
This method is valued for its simplicity and the use of a readily available and inexpensive catalyst.[2] Yields for this reaction are often high, with reports for derivatives ranging from 40% to as high as 95%.[1][3] A specific synthesis of a derivative using piperidine in boiling ethanol for just 45 minutes reported a 90% yield, highlighting the potential for rapid conversion under these conditions.[4] The primary drawback is the relatively long reaction time at elevated temperatures compared to modern techniques.
Triethylamine is another common organic base used to catalyze the Knoevenagel condensation.[2] It is less nucleophilic than piperidine, which can sometimes be advantageous in minimizing side reactions.
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser, combine 2-cyanoacetamide (1.0 eq.) and benzaldehyde (1.0 eq.) in a suitable solvent such as toluene.[5]
-
Add triethylamine (0.1-0.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C in toluene) and maintain for an extended period (e.g., 24 hours).[5]
-
Monitor the reaction's progress via TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Discussion:
While effective, the triethylamine-catalyzed method often requires higher temperatures and significantly longer reaction times compared to piperidine catalysis.[5] However, for a specific derivative, this method has been reported to yield a product with high purity (99.82%) and a good yield (72.37%), demonstrating its utility where high purity is a primary concern.[5] The choice between piperidine and triethylamine may depend on the specific substrate and the desired balance between reaction rate and purity.
Modern Synthetic Methodologies
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[2] This is attributed to efficient and uniform heating of the reaction mixture.
Experimental Protocol:
-
In a microwave-safe reaction vessel, combine 2-cyanoacetamide (1.0 eq.), benzaldehyde (1.0 eq.), and a catalytic amount of a base (e.g., piperidine or triethylamine) in a suitable solvent (e.g., ethanol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short duration (typically 5-15 minutes).
-
After the reaction, cool the vessel to room temperature.
-
The product can often be isolated by simple filtration, followed by washing and drying.
Discussion:
Microwave-assisted synthesis offers a significant advantage in terms of speed, with reactions often completing in minutes rather than hours.[2] Reports indicate that this method can lead to excellent yields, sometimes as high as 99%.[2] The rapid heating can also minimize the formation of side products. The main consideration for this method is the requirement of a dedicated microwave reactor.
Sonication, the use of ultrasound energy, can also accelerate chemical reactions. The phenomenon of acoustic cavitation creates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates.[6]
Experimental Protocol:
-
In a suitable flask, mix 2-cyanoacetamide (1.0 eq.), benzaldehyde (1.0 eq.), and a catalyst in an appropriate solvent (water or ethanol are often used for green chemistry applications).[6]
-
Immerse the flask in an ultrasonic bath.
-
Sonicate the mixture at a specific frequency and power for a designated time (e.g., 30-60 minutes) at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Discussion:
Ultrasound-assisted synthesis is an energy-efficient method that can significantly reduce reaction times and often leads to good to excellent yields.[6] It can be performed at or near room temperature, which is beneficial for thermally sensitive substrates. The equipment is generally more accessible and less expensive than a dedicated microwave reactor.
Green Chemistry Approaches
In the drive towards more sustainable chemistry, L-proline, a naturally occurring amino acid, has been identified as an efficient and environmentally benign catalyst for the Knoevenagel condensation.[2]
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-cyanoacetamide (1.0 eq.) and benzaldehyde (1.0 eq.) in a green solvent, such as ethanol.
-
Add a catalytic amount of L-proline (e.g., 10-20 mol%).
-
The reaction can be performed at room temperature or with gentle heating under reflux.
-
Monitor the reaction's progress with TLC.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Discussion:
The use of L-proline as a catalyst aligns with the principles of green chemistry as it is biodegradable, non-toxic, and readily available.[2] This method often proceeds under mild conditions and can provide good to excellent yields. The catalyst can potentially be recovered and reused, although this may require additional separation steps.
Eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free Knoevenagel condensations have been developed, often utilizing a solid catalyst and thermal or mechanical energy.
Experimental Protocol:
-
In a mortar and pestle or a suitable reaction vessel, thoroughly mix 2-cyanoacetamide (1.0 eq.), benzaldehyde (1.0 eq.), and a solid catalyst (e.g., alum or basic alumina).[2]
-
Heat the solid mixture to a moderate temperature (e.g., 80 °C) with stirring or grinding for a specified time.[2]
-
Monitor the reaction by taking small samples and dissolving them in a suitable solvent for TLC analysis.
-
After the reaction is complete, the product can be isolated by washing the solid mixture with a solvent in which the product is soluble and the catalyst is not, followed by evaporation of the solvent.
Discussion:
Solvent-free synthesis offers significant environmental benefits by reducing waste and avoiding the use of hazardous materials. These reactions can be highly efficient, providing excellent yields in relatively short reaction times.[2] The workup procedure is often simplified, and the catalyst can be easily recovered and reused.
Quantitative Comparison of Synthesis Protocols
| Protocol | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Piperidine-Catalyzed | Piperidine | Ethanol | Reflux (~78°C) | 2-4 hours | 40-95 (derivatives)[1][3] | Good | Simple, inexpensive | Moderate reaction time |
| Triethylamine-Catalyzed | Triethylamine | Toluene | Reflux (~110°C) | 24 hours | 72.37 (derivative)[5] | 99.82 (derivative)[5] | High purity | Long reaction time, high temp. |
| Microwave-Assisted | Base (e.g., Piperidine) | Ethanol | 80-100°C | 5-15 minutes | up to 99[2] | High | Extremely fast, high yield | Requires specialized equipment |
| Ultrasound-Assisted | Various | Water/Ethanol | Room Temp. | 30-60 minutes | Good to Excellent[6] | Good | Fast, energy-efficient | Requires ultrasonic bath |
| L-Proline-Catalyzed | L-Proline | Ethanol | Room Temp./Reflux | Varies | Good to Excellent | Good | Green, mild conditions | Catalyst cost may be higher |
| Solvent-Free | Solid (e.g., Alum) | None | ~80°C | Varies | Excellent[2] | Good | Environmentally friendly | May require specific setup |
Conclusion and Recommendations
The choice of the optimal protocol for the synthesis of 2-cyano-3-phenylacrylamide depends on the specific priorities of the researcher or organization.
-
For simplicity and cost-effectiveness in a standard laboratory setting, the piperidine-catalyzed conventional heating method remains a robust and reliable option, consistently providing good yields.
-
When high purity is the primary concern , the triethylamine-catalyzed protocol , despite its longer reaction time, has been shown to deliver products of excellent purity.
-
For high-throughput synthesis and rapid lead generation , microwave-assisted synthesis is unparalleled in its speed and efficiency, offering the potential for significantly accelerated discovery timelines.
-
As a more accessible and energy-efficient alternative to microwave synthesis, the ultrasound-assisted method provides a good balance of speed and practicality.
-
In line with the growing importance of sustainable chemistry , both L-proline catalysis and solvent-free synthesis offer compelling "green" alternatives without compromising on yield. The solvent-free approach, in particular, represents a significant step towards minimizing the environmental impact of chemical synthesis.
Ultimately, the selection of a synthetic protocol should be a strategic decision based on a careful consideration of available resources, project timelines, purity requirements, and sustainability goals. This guide provides the foundational data and insights to empower researchers to make informed decisions in their synthesis of the valuable chemical intermediate, 2-cyano-3-phenylacrylamide.
References
Sources
- 1. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Covalent Inhibition: Reversible vs. Irreversible 2-Cyanoacrylamides
The resurgence of covalent inhibitors in drug discovery marks a paradigm shift, moving from serendipitous findings to rational, target-driven design. These molecules offer profound pharmacological advantages, including enhanced potency and prolonged duration of action, by forming a stable bond with their protein target. However, this same permanence raises concerns about off-target effects and potential immunogenicity.[1][2]
This guide provides an in-depth comparison of two distinct modalities of covalent inhibition mediated by a single, versatile chemical warhead: the 2-cyanoacrylamide. We will explore the mechanistic underpinnings of reversible and irreversible inhibition, present the experimental workflows required to differentiate them, and discuss the strategic implications for drug development professionals.
The 2-Cyanoacrylamide: A Tunable Electrophile
The 2-cyanoacrylamide moiety is an α,β-unsaturated carbonyl compound that acts as a Michael acceptor. Its reactivity is driven by two potent electron-withdrawing groups—the nitrile (cyano) and the amide—which render the β-carbon electrophilic and susceptible to attack by nucleophilic amino acid residues on a target protein, most commonly cysteine.
The key to this warhead's utility lies in its tunability. Subtle modifications to the inhibitor's scaffold can shift the equilibrium of the covalent bond, pushing it toward either permanent, irreversible modification or a dynamic, reversible interaction.
Mechanism of Action: A Tale of Two Bonds
At its core, the distinction between reversible and irreversible covalent inhibition is a matter of chemical kinetics and equilibrium. Both pathways begin with a non-covalent binding event, where the inhibitor first associates with the target protein's binding pocket. The divergence occurs in the subsequent covalent step.
Irreversible Covalent Inhibition: The "Super Glue" Approach
In this modality, the nucleophilic cysteine residue attacks the electrophilic β-carbon of the 2-cyanoacrylamide, forming a stable thioether bond. This reaction is essentially unidirectional under physiological conditions.[1][] Once this bond is formed, the inhibitor is permanently attached to the protein. The enzyme's activity can only be restored upon cellular synthesis of new protein, leading to a long duration of action that is independent of the drug's pharmacokinetic profile.[4]
-
Analogy: Irreversible inhibitors act like super glue, permanently deactivating the target protein.[1][]
-
Key Characteristic: The covalent modification persists until the protein itself is degraded and replaced.
Reversible Covalent Inhibition: The "Velcro" Strategy
Reversible covalent inhibitors also form a covalent bond, but this bond is labile and exists in equilibrium.[1] The same electron-withdrawing properties of the cyano and carbonyl groups that facilitate the initial bond formation also increase the acidity of the proton on the α-carbon of the resulting adduct.[5] This increased acidity allows for the reverse reaction—the elimination of the thiol—to occur, thereby liberating the active enzyme and the inhibitor.
This dynamic equilibrium means the inhibitor can associate and dissociate from its target, much like a high-affinity non-covalent inhibitor, but with the extended residence time and potency benefits of a covalent interaction.
-
Analogy: Reversible inhibitors are akin to Velcro, forming a strong but ultimately breakable connection.[1]
-
Key Characteristic: The covalent adduct formation is a reversible process, with both an "on-rate" (k_on) and an "off-rate" (k_off).
Head-to-Head Comparison: Strategic Considerations
The choice between a reversible and an irreversible strategy is a critical decision in drug design, with significant implications for a drug's efficacy, safety, and dosing profile.
| Feature | Irreversible Covalent Inhibition | Reversible Covalent Inhibition |
| Mechanism | Formation of a stable, permanent covalent bond. | Formation of a labile covalent bond in equilibrium. |
| Pharmacodynamics | Duration of action is determined by the target protein's turnover rate.[4] | Duration of action is linked to the drug's pharmacokinetic profile and the bond's off-rate. |
| Potency | High potency can be achieved even with moderate initial binding affinity. | Combines high affinity with prolonged residence time for potent inhibition. |
| Selectivity | High on-target selectivity is possible by targeting non-conserved cysteines. | Dual selectivity filter: initial non-covalent binding and subsequent covalent reaction. |
| Off-Target Effects | Higher Risk. Permanent modification of off-target proteins can lead to cumulative toxicity.[1][2] | Lower Risk. The ability to dissociate from off-targets can mitigate long-term toxicity.[1][2][6] |
| Immunogenicity | Higher Risk. Permanent protein adducts can be recognized as foreign (haptens), potentially triggering an immune response.[2] | Lower Risk. The transient nature of the adducts reduces the likelihood of hapten formation.[2] |
| Dosing Regimen | May allow for less frequent dosing due to prolonged target engagement.[2] | Dosing is more conventional, tied to maintaining therapeutic concentrations. |
Experimental Guide: Differentiating Reversible and Irreversible Inhibition
A multi-faceted experimental approach is essential to unambiguously classify a 2-cyanoacrylamide inhibitor and quantify its interaction with the target.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
